molecular formula C11H10N2O B019560 2,3-Dimethylquinoxaline-6-carbaldehyde CAS No. 108763-28-6

2,3-Dimethylquinoxaline-6-carbaldehyde

Cat. No. B019560
M. Wt: 186.21 g/mol
InChI Key: BYLBWMINSPCQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylquinoxaline-6-carbaldehyde (DMQX) is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.

Mechanism Of Action

2,3-Dimethylquinoxaline-6-carbaldehyde blocks the ionotropic glutamate receptor by binding to the receptor and preventing the binding of glutamate. This results in a decrease in the transmission of nerve impulses in the brain. The ionotropic glutamate receptor is involved in a variety of neurological processes, including learning and memory, and its dysfunction has been implicated in a number of neurological disorders.

Biochemical And Physiological Effects

2,3-Dimethylquinoxaline-6-carbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the excitability of neurons in the brain, which can lead to a decrease in seizures in animal models of epilepsy. 2,3-Dimethylquinoxaline-6-carbaldehyde has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2,3-Dimethylquinoxaline-6-carbaldehyde is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of glutamate receptors in neurological disorders. However, its potency and selectivity can also make it difficult to use in some experiments. Additionally, 2,3-Dimethylquinoxaline-6-carbaldehyde has a relatively short half-life, which can make it difficult to administer in some experimental settings.

Future Directions

There are a number of potential future directions for research on 2,3-Dimethylquinoxaline-6-carbaldehyde. One area of interest is the development of more potent and selective glutamate receptor antagonists. Another area of interest is the development of 2,3-Dimethylquinoxaline-6-carbaldehyde derivatives that have improved pharmacokinetic properties. Finally, there is interest in using 2,3-Dimethylquinoxaline-6-carbaldehyde as a tool to study the role of glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Synthesis Methods

The synthesis of 2,3-Dimethylquinoxaline-6-carbaldehyde involves a multi-step process that begins with the reaction of 2,3-dimethylaniline with chloroacetyl chloride to form 2,3-dimethylquinoline-6-carboxaldehyde. This is then reacted with hydroxylamine hydrochloride to form 2,3-Dimethylquinoxaline-6-carbaldehyde. The purity of 2,3-Dimethylquinoxaline-6-carbaldehyde can be improved by recrystallization from ethanol.

Scientific Research Applications

2,3-Dimethylquinoxaline-6-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to be a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain. 2,3-Dimethylquinoxaline-6-carbaldehyde has been used in research to study the role of glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

CAS RN

108763-28-6

Product Name

2,3-Dimethylquinoxaline-6-carbaldehyde

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2,3-dimethylquinoxaline-6-carbaldehyde

InChI

InChI=1S/C11H10N2O/c1-7-8(2)13-11-5-9(6-14)3-4-10(11)12-7/h3-6H,1-2H3

InChI Key

BYLBWMINSPCQKL-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C=C(C=CC2=N1)C=O)C

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C=O)C

Origin of Product

United States

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